molecular formula C11H14ClNO3 B14007222 (R)-3-(Morpholin-2-YL)benzoic acid hydrochloride

(R)-3-(Morpholin-2-YL)benzoic acid hydrochloride

Cat. No.: B14007222
M. Wt: 243.68 g/mol
InChI Key: YRAKWPCHTBNSKM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Morpholin-2-YL)benzoic acid hydrochloride is a chemical compound that features a morpholine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Morpholin-2-YL)benzoic acid hydrochloride typically involves the reaction of 3-bromobenzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-3-(Morpholin-2-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

®-3-(Morpholin-2-YL)benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Morpholin-2-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)benzoic acid
  • 4-(Morpholin-2-yl)benzoic acid
  • 2-(Morpholin-2-yl)benzoic acid

Uniqueness

®-3-(Morpholin-2-YL)benzoic acid hydrochloride is unique due to its specific stereochemistry and the position of the morpholine ring on the benzoic acid. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-2-8(6-9)10-7-12-4-5-15-10;/h1-3,6,10,12H,4-5,7H2,(H,13,14);1H/t10-;/m0./s1

InChI Key

YRAKWPCHTBNSKM-PPHPATTJSA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC(=CC=C2)C(=O)O.Cl

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(=O)O.Cl

Origin of Product

United States

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